4-(3-bromothien-2-yl)benzoic acid
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Overview
Description
4-(3-bromothien-2-yl)benzoic acid is a useful research compound. Its molecular formula is C11H7BrO2S and its molecular weight is 283.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Photophysical Properties The precursor 4-Bromothiophene-2-carbaldehyde is used to prepare novel fluorescent aryl-substituted thiophene derivatives through cross-coupling reactions. These derivatives are promising for organic light-emitting diode (OLED) materials, showcasing the potential of 4-(3-Bromothiophen-2-yl)benzoic acid in advancing photophysical research and applications in OLED technology (Xu & Yu, 2011).
Fluorescence Probes for Reactive Oxygen Species Detection Derivatives synthesized from similar bromothiophene compounds have been developed as novel fluorescence probes for selectively detecting highly reactive oxygen species (hROS), demonstrating the compound's utility in creating tools for biological and chemical applications that require the identification of specific reactive oxygen species (Setsukinai et al., 2003).
Organic Dye-Sensitized Solar Cells The compound has been used in the synthesis of organic sensitizers for dye-sensitized solar cells (DSSCs), contributing to the development of efficient D-A-π-A (donor-acceptor-π-bridge-acceptor) dyes. This application underscores the role of bromothiophene derivatives in enhancing the performance of renewable energy technologies (Ferdowsi et al., 2018).
Lanthanide Coordination Compounds The synthesis and study of lanthanide-based coordination compounds using bromothiophene derivatives have explored the influence of electron-donating and withdrawing groups on luminescent properties. This research area highlights the compound's significance in material science, particularly in developing new luminescent materials (Sivakumar et al., 2010).
Microwave-assisted Synthesis Exploring Suzuki coupling reactions in water, researchers have demonstrated the utility of bromothiophene derivatives in synthesizing arylthiophenes and thiazoles under microwave irradiation. This methodology exemplifies the compound's role in facilitating more efficient and environmentally friendly synthetic routes in organic chemistry (Dawood et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It is often used as a reagent in the suzuki–miyaura cross-coupling reaction , which suggests that its primary targets could be various organoboron compounds used in this reaction.
Mode of Action
The mode of action of 4-(3-Bromothiophen-2-yl)benzoic acid is likely related to its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the compound may interact with a palladium catalyst and an organoboron compound to form a new carbon-carbon bond
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which 4-(3-Bromothiophen-2-yl)benzoic acid is used, is a key biochemical pathway . This reaction is widely applied in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of this reaction depend on the specific organoboron compounds used and the desired end product.
Result of Action
The primary result of the action of 4-(3-Bromothiophen-2-yl)benzoic acid is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds, depending on the specific organoboron compounds used.
Properties
IUPAC Name |
4-(3-bromothiophen-2-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2S/c12-9-5-6-15-10(9)7-1-3-8(4-2-7)11(13)14/h1-6H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOAWGITQLHUFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CS2)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640452 |
Source
|
Record name | 4-(3-Bromothiophen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
930111-09-4 |
Source
|
Record name | 4-(3-Bromothiophen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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